2-(2,4-Dinitrophenyl)cyclohexanone oxime

Overview

Description

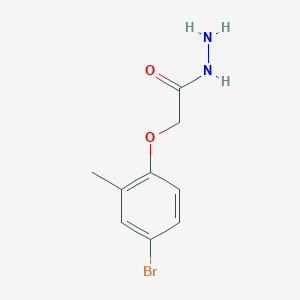

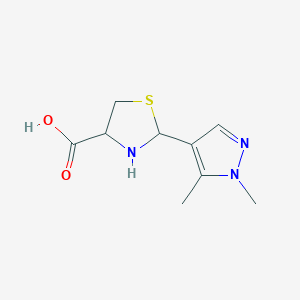

“2-(2,4-Dinitrophenyl)cyclohexanone oxime” is a chemical compound that is a derivative of hydrazine . It is also known as “2,4-Dinitrophenyl-hydrazine” and is used in reactions with aldehydes and ketones to form oximes . This compound is also used as a standard for elemental analysis and as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of “2-(2,4-Dinitrophenyl)cyclohexanone oxime” involves the reaction of aldehydes and ketones with hydroxylamine to form oximes . A specific procedure involves suspending 0.25 g of 2,4-dinitrophenylhydrazine in 5 mL of methanol and adding 0.5 mL of concentrated sulphuric acid. A solution of 0.2 g cyclohexanone in 1 mL of methanol is then added. The derivative formed is filtered and recrystallised from methanol or ethanol .Molecular Structure Analysis

The molecular formula of “2-(2,4-Dinitrophenyl)cyclohexanone oxime” is C12H12N2O5 . The structure of this compound is derived from hydrazine, with one of the hydrogens replaced by a phenyl group, C6H5, based on a benzene ring. In 2,4-dinitrophenylhydrazine, there are two nitro groups, NO2, attached to the phenyl group in the 2- and 4- positions .Chemical Reactions Analysis

The reaction of “2-(2,4-Dinitrophenyl)cyclohexanone oxime” with aldehydes and ketones to form oximes is an addition-elimination reaction . The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,4-Dinitrophenyl)cyclohexanone oxime” include a density of 1.4±0.1 g/cm3, boiling point of 420.3±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, and a flash point of 204.1±21.5 °C . It has 7 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .Scientific Research Applications

- Use : Researchers employ it to calibrate analytical instruments and validate measurement accuracy in elemental composition determination .

- Use : By forming oximes, it prevents the reversible formation of hemiketals, ensuring that the reaction proceeds toward oxime formation. This stabilization is essential for certain synthetic pathways .

Elemental Analysis Standard

Stabilization of Carbonyl Compounds

Bioactive Small Molecule Research

Safety And Hazards

“2-(2,4-Dinitrophenyl)cyclohexanone oxime” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable solids, acute oral toxicity, serious eye damage/eye irritation, and specific target organ toxicity - (repeated exposure). The target organs affected are the blood .

Future Directions

A modification in the reaction mechanism of “2-(2,4-Dinitrophenyl)cyclohexanone oxime” with OH− in 30% aqueous methanol is suggested. The cationic micelles of cetyltrimethyl ammonium bromide enhance the reaction by a factor of ca. 3 . This suggests potential future directions in the study of this compound and its reactions.

properties

IUPAC Name |

(NZ)-N-[2-(2,4-dinitrophenyl)cyclohexylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O5/c16-13-11-4-2-1-3-9(11)10-6-5-8(14(17)18)7-12(10)15(19)20/h5-7,9,16H,1-4H2/b13-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYYVHYZZLOJHW-QBFSEMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NO)C(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C(=N/O)/C(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001319707 | |

| Record name | (NZ)-N-[2-(2,4-dinitrophenyl)cyclohexylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666351 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(2,4-Dinitrophenyl)cyclohexanone oxime | |

CAS RN |

68614-33-5 | |

| Record name | (NZ)-N-[2-(2,4-dinitrophenyl)cyclohexylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzyloxy)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2423129.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2423135.png)

![6-chloro-N-methyl-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2423141.png)

![4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide](/img/structure/B2423145.png)

![3-cyclohexyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2423146.png)

![N-(3,4-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2423148.png)

![1-[3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one](/img/structure/B2423149.png)